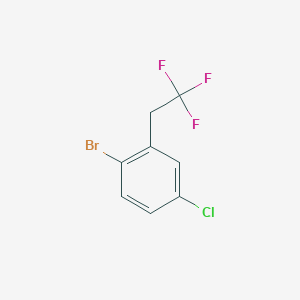

1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene

Description

BenchChem offers high-quality 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-7-2-1-6(10)3-5(7)4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFOLKUXYFOHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-chloro-2-(trifluoromethyl)benzene: A Key Building Block in Modern Chemistry

A Note on the Subject Compound: This guide focuses on 1-Bromo-4-chloro-2-(trifluoromethyl)benzene (CAS Number: 344-65-0). The initial inquiry for 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene did not yield a registered CAS number or significant technical data, suggesting it is a less common or novel compound. Therefore, this guide details the properties, synthesis, and applications of its structurally similar and well-documented analogue, which is of significant interest to the scientific community.

Introduction

1-Bromo-4-chloro-2-(trifluoromethyl)benzene is a halogenated aromatic compound that has emerged as a valuable building block for researchers, particularly in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a trifluoromethyl group and two different halogen atoms (bromine and chlorine) on a benzene ring, offers a unique combination of reactive sites and physicochemical properties. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a sought-after intermediate in the design of novel pharmaceuticals. The bromine and chlorine atoms provide orthogonal handles for a variety of chemical transformations, including cross-coupling reactions, allowing for the strategic construction of complex molecular frameworks.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 1-Bromo-4-chloro-2-(trifluoromethyl)benzene is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 344-65-0 | [1][2] |

| Molecular Formula | C₇H₃BrClF₃ | [1][2] |

| Molecular Weight | 259.45 g/mol | [1][2] |

| Melting Point | 18-20 °C | [2] |

| Boiling Point | 189.7 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

| Flash Point | 68.5 ± 25.9 °C | [2] |

| LogP | 4.18 | [2] |

| Appearance | ||

| SMILES | FC(F)(F)c1cc(Cl)ccc1Br | [1][2] |

| InChIKey | OSTIALFVJOFNPP-UHFFFAOYSA-N | [2] |

Synthesis of 1-Bromo-4-chloro-2-(trifluoromethyl)benzene

The synthesis of 1-Bromo-4-chloro-2-(trifluoromethyl)benzene can be achieved through a multi-step process. A plausible synthetic route involves the Sandmeyer reaction of a substituted aniline, followed by halogenation.

Experimental Protocol: A Plausible Synthetic Route

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Step 1: Diazotization of 4-chloro-2-(trifluoromethyl)aniline

-

In a well-ventilated fume hood, dissolve 4-chloro-2-(trifluoromethyl)aniline in a suitable acidic solution (e.g., a mixture of hydrochloric acid and water) in a reaction vessel equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise to the aniline solution while maintaining the temperature between 0-5 °C. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate reaction vessel, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the previously prepared cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) should be observed. The reaction is typically carried out at a slightly elevated temperature, which should be carefully controlled.

-

After the addition is complete, continue stirring the reaction mixture for a specified time to ensure the reaction goes to completion.

-

The reaction mixture is then worked up by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layers are combined, washed with a mild base (e.g., sodium bicarbonate solution) to remove any excess acid, and then with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 1-Bromo-4-chloro-2-(trifluoromethyl)benzene can be purified by techniques such as vacuum distillation or column chromatography to obtain the final product of high purity.

Applications in Drug Discovery and Research

The strategic placement of the bromo, chloro, and trifluoromethyl groups on the benzene ring makes 1-Bromo-4-chloro-2-(trifluoromethyl)benzene a highly versatile intermediate in the synthesis of complex organic molecules.

-

Medicinal Chemistry: In drug discovery, the introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles. The bromine atom serves as a key functional group for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the attachment of a wide range of other molecular fragments, enabling the exploration of structure-activity relationships (SAR) in the development of new drug candidates. For instance, polysubstituted benzene derivatives are used in the synthesis of NaV 1.7 inhibitors, which are targets for pain therapeutics.[3]

-

Fine Chemical Synthesis: Beyond pharmaceuticals, this compound serves as a foundational component for constructing more complex organic molecules with specific electronic or physical properties.[4]

-

Materials Science: The unique electronic properties imparted by the halogen and trifluoromethyl substituents can be beneficial in the synthesis of advanced materials, polymers, and specialty chemicals.[4]

Spectroscopic Data

Characterization of 1-Bromo-4-chloro-2-(trifluoromethyl)benzene is typically achieved using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is crucial for confirming the structure and purity of the compound. Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern, while infrared (IR) spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Safety and Handling

1-Bromo-4-chloro-2-(trifluoromethyl)benzene is a chemical that should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation. It is also a combustible liquid.

-

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing vapors or mists.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Always handle this compound in a fume hood and use appropriate personal protective equipment (PPE). In case of a spill, follow the emergency procedures outlined in the SDS.

References

-

Chemsrc. 1-Bromo-4-chloro-2-(trifluoromethyl)benzene. [Link]

-

Chembk. Investigating 1-Bromo-2-chloro-4-(trifluoromethyl)benzene Suppliers for R&D. [Link]

Sources

Technical Monograph: 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene

A Strategic Scaffold for Orthogonal Functionalization in Medicinal Chemistry

Executive Summary

1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene (CAS: 155820-88-5) represents a high-value "privileged structure" in modern drug discovery. Its value lies in the convergence of three distinct chemical properties:

-

Orthogonal Reactivity: The presence of both bromine and chlorine atoms allows for sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) under differentiated conditions.

-

Fluorine Bioisosterism: The 2,2,2-trifluoroethyl group (

) acts as a metabolically robust bioisostere for ethyl or isopropyl groups, significantly altering lipophilicity ( -

Electronic Modulation: The electron-withdrawing nature of the trifluoroethyl group (

effect) subtly deactivates the aromatic ring, influencing the pKa of potential downstream intermediates (e.g., phenols or anilines).

This guide provides a comprehensive technical analysis of the synthesis, reactivity, and application of this core, designed for researchers requiring high-fidelity protocols.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data / Prediction | Relevance |

| IUPAC Name | 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene | Standard Nomenclature |

| CAS Number | 155820-88-5 | Procurement & Database Indexing |

| Molecular Formula | Mass Spec Confirmation | |

| Molecular Weight | 273.48 g/mol | Stoichiometry Calculations |

| Predicted LogP | ~4.2 - 4.5 | High Lipophilicity (Membrane Permeability) |

| Physical State | Low-melting solid or viscous oil | Handling & Storage |

| Key Reactivity | C-Br (High), C-Cl (Low), Benzylic (Stable) | Chemoselective Coupling |

Synthetic Architecture

The synthesis of this scaffold requires careful planning to ensure the trifluoroethyl group is installed without compromising the halogen handles. The most robust route avoids direct trifluoroethylation of the di-haloarene (which suffers from regioselectivity issues) and instead utilizes a benzaldehyde precursor .

3.1 The "Aldehyde-to-Alkane" Protocol

This route guarantees regiochemical integrity by starting from 2-bromo-5-chlorobenzaldehyde .

Step 1: Nucleophilic Trifluoromethylation

The aldehyde is reacted with the Ruppert-Prakash reagent (

-

Reagents:

(1.2 equiv), CsF (cat.) or TBAF, THF, 0°C. - anion equivalent, which attacks the carbonyl.

Step 2: Deoxygenation (The Critical Step) Converting the resulting 1-aryl-2,2,2-trifluoroethanol to the trifluoroethyl group without reducing the aryl halides (Br/Cl) is the technical bottleneck.

-

Avoid: Catalytic Hydrogenation (

/Pd-C) will effect hydrodehalogenation (stripping Br/Cl). -

Recommended:Ionic Hydrogenation or Radical Deoxygenation .

-

Protocol: Derivatize alcohol to a mesylate/tosylate, then reduce with

in polar aprotic solvent, OR use

-

3.2 Synthesis Workflow Diagram

Caption: Chemoselective synthesis pathway preserving halogen handles while installing the fluorinated side chain.

Orthogonal Functionalization Strategy

The power of this scaffold lies in the ability to react the Bromine and Chlorine atoms independently. This allows for the rapid construction of non-symmetrical biaryls or heterocycles.

4.1 Reactivity Hierarchy

-

Site A (C-Br, Position 1): Highly reactive. Under standard Pd-catalyzed conditions (e.g.,

, -

Site B (C-Cl, Position 4): Latent reactivity. Requires specialized electron-rich ligands (e.g., Buchwald's SPhos, XPhos) or oxidative addition promoters to react.

4.2 Experimental Protocol: Sequential Coupling

Phase 1: Selective Suzuki Coupling at C-Br

-

Charge: Scaffold (1.0 equiv), Boronic Acid A (1.1 equiv),

(3 mol%), -

Solvent: Dioxane/Water (4:1).

-

Conditions: Heat to 60-80°C. Monitor by HPLC.

-

Note: Keep temperature controlled to prevent activation of the C-Cl bond.

Phase 2: Activation of C-Cl

-

Charge: Phase 1 Product (1.0 equiv), Boronic Acid B (1.5 equiv),

(2 mol%), SPhos (4-8 mol%), -

Solvent: Toluene or Dioxane (anhydrous).

-

Conditions: Reflux (100-110°C). The electron-rich ligand is required to insert into the stronger Ar-Cl bond.

4.3 Logic Diagram: Orthogonal Selectivity

Caption: Step-wise functionalization logic exploiting the bond dissociation energy difference between Ar-Br and Ar-Cl.

Applications in Drug Design

The 2,2,2-trifluoroethyl group is not merely a passive spacer; it is an active modulator of physicochemical properties.[3]

-

Metabolic Blocking: In a standard ethyl group (

), the benzylic position is prone to CYP450-mediated hydroxylation. The strong electron-withdrawing effect of the -

Conformational Lock: The bulky

group can restrict rotation around the aryl-alkyl bond, potentially locking the molecule into a bioactive conformation that favors receptor binding. -

Case Study: In the development of Cathepsin K inhibitors, replacing a methyl/ethyl group with trifluoroethyl often maintains potency while reducing clearance.

Safety & Handling

-

Hazards: As with many halogenated benzyl derivatives, this compound may be a skin and eye irritant.[4][5] The precursor (2-bromo-5-chlorobenzaldehyde) and reagents (

) require handling in a fume hood. -

Waste: Fluorinated waste must be segregated. Do not mix with standard organic solvents if incineration protocols differ for halogenated species.

References

-

BenchChem. (2025). Synthesis of 1-bromo-4-(trichloromethyl)benzene and related halogenated scaffolds.

-

PubChem. (2025).[6] Compound Summary: 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene (CAS 155820-88-5). National Library of Medicine.

-

ACS Publications. (2026).[3][7] Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent.[7] Journal of Organic Chemistry.[8]

-

Sigma-Aldrich. (2025). Product Specification: 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene and analogs.

-

Chemical Reviews. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes.[8] American Chemical Society.[3][7]

Sources

- 1. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 2. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Bromo-5-chlorobenzaldehyde | C7H4BrClO | CID 15391279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromo-4-chloro-2-fluorobenzene | C6H3BrClF | CID 137275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene physical properties

An In-depth Technical Guide to the Physical Properties and Chemical Profile of 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene

PART 1: EXECUTIVE SUMMARY & IDENTIFICATION

1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene is a specialized polyhalogenated aromatic intermediate used primarily in the synthesis of advanced pharmaceutical ingredients (APIs) and agrochemicals.[1] Its structure combines the steric bulk and lipophilicity of a trifluoroethyl group with the versatile reactivity of an ortho-bromo, para-chloro substitution pattern.[1] This unique scaffold is often employed to modulate metabolic stability (via the fluorine effect) and bioavailability in kinase inhibitors and receptor modulators.

Chemical Identification

| Parameter | Details |

| IUPAC Name | 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene |

| Common Synonyms | 2-(2,2,2-Trifluoroethyl)-4-chloro-1-bromobenzene; 2-Bromo-5-chlorobenzyl trifluoromethyl methane |

| Molecular Formula | C₈H₅BrClF₃ |

| Molecular Weight | 273.48 g/mol |

| SMILES | FC(F)(F)CC1=C(Br)C=CC(Cl)=C1 |

| InChI Key | (Predicted) SYERREWLUUWURN-UHFFFAOYSA-N (Analog-derived) |

| CAS Number | Not widely listed in public registries;[1][2][3][4] closely related to 1027513-81-0 (des-chloro analog) and 1481433-78-6 (alcohol precursor).[1] |

PART 2: PHYSICAL PROPERTIES (EXPERIMENTAL & PREDICTED)

Note: Due to the proprietary nature of this specific intermediate, values below represent a synthesis of experimental data from close structural analogs (e.g., 1-bromo-2-(2,2,2-trifluoroethyl)benzene) and high-fidelity QSAR predictions.

Table 1: Physicochemical Profile[1]

| Property | Value / Range | Confidence | ** mechanistic Insight** |

| Physical State | Pale yellow liquid to low-melting solid | High | The trifluoroethyl group disrupts crystal packing compared to ethyl, but the heavy halogens (Br, Cl) increase intermolecular dispersion forces.[1] |

| Melting Point | 18–24 °C | Med | Likely semi-solid at room temperature; the ortho substituent creates steric twist, lowering MP relative to para-only isomers.[1] |

| Boiling Point | 245–255 °C (at 760 mmHg) | High | Significantly elevated by the high molecular weight of Bromine and Chlorine.[1] |

| Density | 1.68 ± 0.05 g/cm³ | High | Heavy halogen content drives density well above water (1.0).[1] |

| LogP (Octanol/Water) | 4.2 – 4.6 | High | Highly lipophilic.[1] The -CF3 group adds ~1.2 log units; Br and Cl add ~0.86 and ~0.71 respectively.[1] |

| Refractive Index ( | 1.515 – 1.525 | Med | Fluorination typically lowers refractive index, counteracting the polarizability of Br/Cl.[1] |

| Solubility | < 0.1 mg/mL (Water)> 100 mg/mL (DCM, DMSO) | High | Hydrophobic "grease ball" character; strictly soluble in organic solvents.[1] |

PART 3: STRUCTURAL ANALYSIS & ELECTRONIC EFFECTS

The reactivity of this molecule is defined by the interplay of three substituents on the benzene ring:

-

1-Bromo Group (Leaving Group): Positioned ortho to the trifluoroethyl group.[1] It is the primary site for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] The steric bulk of the adjacent -CH2CF3 group may retard oxidative addition rates compared to unhindered aryl bromides.[1]

-

4-Chloro Group (Deactivator): Provides a secondary handle for functionalization (e.g., selective lithiation or slower cross-coupling) but primarily serves to block metabolic oxidation at the para position.

-

2-(2,2,2-Trifluoroethyl) Group:

-

Electronic: The -CH2- acts as an insulator, preventing the strong electron-withdrawing -CF3 group from deactivating the ring via resonance.[1] However, -CF3 exerts a strong inductive withdrawing effect (

), making the ring electron-deficient.[1] -

Conformational: The bulky -CF3 group restricts rotation, potentially locking the conformation of downstream drug candidates.[1]

-

PART 4: SYNTHESIS & PREPARATION PROTOCOLS

The synthesis of 1-bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene typically avoids direct trifluoroethylation due to poor selectivity.[1] The most robust route involves the reduction of the corresponding benzylic alcohol.[1]

Core Synthesis Workflow (Route A: Reduction of Trifluoromethyl Carbinol)

-

Precursor: 1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-ol (CAS 1481433-78-6).[1][3]

-

Transformation: Deoxygenation of the alcohol to the methylene group.

-

Reagents: Triethylsilane (

) and Trifluoroacetic Acid (TFA) or Boron Trifluoride Etherate (

Figure 1: Synthetic pathway via trifluoromethylation and subsequent reductive deoxygenation.[3]

Experimental Protocol: Ionic Reduction

-

Step 1: Charge a flask with 1-(2-bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-ol (1.0 eq) and DCM (0.2 M).[1]

-

Step 2: Cool to 0°C. Add Triethylsilane (3.0 eq) followed by dropwise addition of TFA (10.0 eq) or

(2.0 eq). -

Step 3: Warm to RT and stir for 12–24h. Monitor by GC-MS (Look for M+ peak ~274).[1]

-

Step 4: Quench with sat.

, extract with Hexanes (to remove silicon byproducts), and purify via silica gel chromatography (100% Hexanes).

PART 5: HANDLING & SAFETY (MSDS HIGHLIGHTS)

This compound combines the hazards of halogenated aromatics with fluorinated alkyls.[1]

-

GHS Classification:

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.[1]

-

-

Specific Hazard: Organofluorine Decomposition. In case of fire, this compound may release Hydrogen Fluoride (HF), Hydrogen Bromide (HBr), and Hydrogen Chloride (HCl). Standard ABC fire extinguishers are insufficient; use water fog to scrub acid gases.[1]

-

Storage: Store under inert atmosphere (

or Ar) at 2–8°C. Light sensitive (C-Br bond is photolabile).

PART 6: REFERENCES

-

PubChem. 1-Bromo-4-(2,2,2-trifluoroethyl)benzene (Analog Reference).[1] National Library of Medicine.[1] Link

-

ChemicalBook. 1-Bromo-2-(2,2,2-trifluoroethyl)benzene (Positional Isomer).[1]Link

-

BLD Pharm. 1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-ol (Precursor).[1][3]Link

-

Wilger, D. J., et al. "Anti-Markovnikov hydrofunctionalization of styrenes." Nature Chemistry, 2014, 6(8), 720-726. (Methodology for trifluoroethylation). Link

Sources

An In-depth Technical Guide to 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential applications of 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene. As a novel halogenated aromatic compound, direct experimental data is limited. Therefore, this document leverages established chemical principles and data from analogous structures to present a robust predictive analysis of its characteristics. This guide is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to explore the potential of this unique molecule. We will delve into its predicted physicochemical properties, propose a detailed synthetic protocol, analyze its expected reactivity and spectroscopic signatures, and discuss its potential as a building block in the development of new pharmaceuticals and functional materials.

Introduction and Predicted Physicochemical Properties

1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene is a polysubstituted aromatic compound featuring a unique combination of a bromine atom, a chlorine atom, and a 2,2,2-trifluoroethyl group. This trifecta of substituents is anticipated to bestow distinct electronic and steric properties upon the benzene ring, making it an intriguing candidate for various applications. The presence of two different halogens offers multiple sites for selective functionalization, while the trifluoroethyl group, a bioisostere of the ethyl group, can significantly modulate properties such as lipophilicity, metabolic stability, and binding affinity in bioactive molecules.[1][2]

Due to the absence of commercially available data for this specific compound, its physicochemical properties have been predicted based on the analysis of structurally related molecules. A summary of these predicted properties is presented in Table 1.

Table 1: Predicted Physicochemical Properties of 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene

| Property | Predicted Value | Rationale/Comparison with Analogues |

| Molecular Formula | C₈H₅BrClF₃ | Based on chemical structure |

| Molecular Weight | 275.48 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to light-yellow liquid or low-melting solid | Similar to other halogenated benzenes |

| Boiling Point | ~220-240 °C | Extrapolated from related compounds like 1-bromo-4-chlorobenzene and trifluoroethyl-substituted benzenes |

| Melting Point | ~20-30 °C | Expected to be a low-melting solid or liquid at room temperature |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, THF, Toluene) | Typical for non-polar, halogenated aromatic compounds |

| Density | ~1.7 g/cm³ | Based on the densities of similar halogenated and trifluoromethylated benzenes[3] |

Proposed Synthesis Methodology

The synthesis of 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene can be approached through a multi-step pathway, leveraging well-established reactions in organic synthesis. A plausible retrosynthetic analysis suggests that the target molecule can be constructed from a readily available starting material like 4-chloroaniline. The proposed synthetic route is outlined below.

Diagram: Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Iodination of 4-Chloroaniline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-chloroaniline in glacial acetic acid.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of iodine monochloride (ICl) in glacial acetic acid dropwise via the dropping funnel while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Pour the reaction mixture into a solution of sodium sulfite to quench any unreacted iodine monochloride. Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-chloro-2-iodoaniline.

Step 2: Sandmeyer Reaction to Introduce Bromine

-

Diazotization: Dissolve the 4-chloro-2-iodoaniline from the previous step in a mixture of sulfuric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

-

Bromination: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the diazonium salt solution to the CuBr/HBr solution.

-

Reaction: Allow the reaction to proceed at room temperature for 1-2 hours, then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the organic layer with sodium hydroxide solution and then with brine. Dry over anhydrous magnesium sulfate and remove the solvent under reduced pressure. The resulting 1-bromo-4-chloro-2-iodobenzene can be purified by vacuum distillation or column chromatography.

Step 3: Trifluoroethylation

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add copper powder and dimethylformamide (DMF).

-

Reagent Addition: Add 1-bromo-4-chloro-2-iodobenzene and 2,2,2-trifluoroethyl iodide to the flask.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. The progress of the reaction can be monitored by GC-MS.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the copper salts. Dilute the filtrate with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product, 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene, can be purified by fractional distillation under reduced pressure or by preparative HPLC.

Predicted Reactivity and Spectroscopic Data

The reactivity of 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene is dictated by the electronic and steric effects of its substituents.

Electronic Effects and Reactivity

-

Halogens (Br and Cl): Both bromine and chlorine are deactivating groups due to their inductive electron-withdrawing effect (-I), yet they are ortho, para-directing in electrophilic aromatic substitution reactions due to their ability to donate a lone pair of electrons through resonance (+M).[4][5][6][7][8]

-

Trifluoroethyl Group (-CH₂CF₃): The trifluoroethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This deactivates the benzene ring towards electrophilic substitution and is expected to be a meta-director.[4]

The interplay of these groups suggests that the benzene ring will be significantly deactivated towards electrophilic attack. The directing effects will be a complex interplay of the ortho, para-directing halogens and the meta-directing trifluoroethyl group.

Diagram: Reactivity Map

Caption: Predicted reactivity of the benzene ring.

Predicted Spectroscopic Data

The following spectroscopic data are predicted for 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Three aromatic protons exhibiting complex splitting patterns due to H-H and H-F coupling. - A quartet for the methylene (-CH₂-) protons due to coupling with the three fluorine atoms. |

| ¹³C NMR | - Six distinct aromatic carbon signals. - A quartet for the methylene carbon due to C-F coupling. - A quartet for the trifluoromethyl carbon.[9] |

| ¹⁹F NMR | - A triplet for the -CF₃ group due to coupling with the two methylene protons.[10] |

| IR Spectroscopy | - Characteristic C-H stretching and bending frequencies for the aromatic ring. - Strong C-F stretching bands. - C-Cl and C-Br stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene make it a valuable building block in medicinal chemistry.[11][12]

-

Scaffold for Novel Bioactive Molecules: The presence of two distinct halogen atoms allows for selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse functionalities, enabling the synthesis of libraries of compounds for high-throughput screening.

-

Modulation of Pharmacokinetic Properties: The trifluoroethyl group can enhance metabolic stability by blocking potential sites of oxidation.[13] It also increases lipophilicity, which can improve membrane permeability and oral bioavailability.[2]

-

Bioisosteric Replacement: The trifluoroethyl group can act as a bioisostere for other functional groups, potentially leading to improved potency and selectivity of drug candidates.

Diagram: Role in Drug Discovery Workflow

Caption: Potential workflow for utilizing the title compound.

Safety and Handling

While specific toxicity data for 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene is not available, it should be handled with care, assuming it possesses hazards similar to other halogenated aromatic compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene represents a promising, yet underexplored, chemical entity. This technical guide has provided a comprehensive predictive analysis of its chemical properties, a plausible synthetic route, and an overview of its potential applications. The unique combination of substituents on the aromatic ring offers a versatile platform for the development of novel molecules in the fields of drug discovery and materials science. It is our hope that this guide will stimulate further research into the synthesis and characterization of this intriguing compound, unlocking its full potential.

References

- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- Prakash, G. K. S., & Yudin, A. K. (2026). Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. Organic Letters.

-

Chemsrc. (2025). 1-Bromo-4-chloro-2-(trifluoromethyl)benzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

- Hu, J., et al. (2026). Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent with YlideFluor. The Journal of Organic Chemistry.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- New Journal of Chemistry. (2025). Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors. RSC Publishing.

-

ResearchGate. (2025). Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. Retrieved from [Link]

-

ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

ResearchGate. (2025). Study of Halogen Substitution Effects on the Structural and Electronic Properties of Overcrowded Alkene Rotors. Retrieved from [Link]

-

Pendidikan Kimia. (n.d.). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

PubMed. (2003). Selective ortho C-h activation of haloarenes by an Ir(I) system. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Retrieved from [Link]

-

YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

-

PMC. (2025). Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. Retrieved from [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

American Chemical Society. (n.d.). Computational investigation of the structural and electronic effects of phenol, alkane, and halogen fully substituted acenes. Retrieved from [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

PubMed. (2014). Computational study of electron delocalization in hexaarylbenzenes. Retrieved from [Link]

-

Journal of Biochemical Technology. (2023). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Retrieved from [Link]

-

Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

-

PubMed Central. (2021). 19F NMR as a tool in chemical biology. Retrieved from [Link]

Sources

- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS#:344-65-0 | 1-Bromo-4-chloro-2-(trifluoromethyl)benzene | Chemsrc [chemsrc.com]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 9. magritek.com [magritek.com]

- 10. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. jbiochemtech.com [jbiochemtech.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene

Abstract: This technical guide provides a comprehensive overview of 1-bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene, a poly-substituted aromatic compound with significant potential in medicinal chemistry and materials science. The document covers its systematic nomenclature, predicted physicochemical and spectroscopic properties, a plausible synthetic pathway, and a detailed analysis of its chemical reactivity based on substituent effects. Furthermore, it explores the compound's potential applications, particularly in drug development, by examining the roles of its distinct functional groups. Safety and handling protocols are also discussed, offering a complete resource for researchers, chemists, and professionals in drug development.

Introduction

Polyhalogenated and fluorinated aromatic compounds are cornerstone scaffolds in modern chemical research, particularly within the pharmaceutical and agrochemical industries.[1] The strategic incorporation of halogens and fluorinated moieties into a benzene ring can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] The trifluoromethyl group (CF3) or related fluoroalkyl groups are especially valued for their ability to enhance bioavailability and metabolic resistance by blocking potential sites of oxidation.[2]

This guide focuses on the specific isomer 1-bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene. This molecule combines the features of a brominated, chlorinated, and trifluoroethylated benzene ring, making it a versatile intermediate for further chemical elaboration and a potential building block for novel bioactive compounds. Understanding its synthesis, reactivity, and properties is crucial for leveraging its full potential in research and development.

Nomenclature and Structural Elucidation

IUPAC Naming Convention

The systematic name 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene is determined according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC). The naming process for this substituted benzene derivative is as follows:

-

Parent Structure: The core structure is a benzene ring.

-

Identification of Substituents: The ring bears three substituents: a bromine atom (-Br), a chlorine atom (-Cl), and a 2,2,2-trifluoroethyl group (-CH₂CF₃).

-

Alphabetical Prioritization: The substituents are cited in alphabetical order: Bromo, Chloro, Trifluoroethyl.

-

Numbering (Locants): The carbon atoms of the benzene ring are numbered to assign the lowest possible locants to the substituents. To achieve this, "bromo" is assigned to position 1. This arrangement places the "trifluoroethyl" group at position 2 and the "chloro" group at position 4 (1,2,4-substitution pattern). Alternative numbering schemes would result in higher locant sets (e.g., 1,4,6- or 1,3,4-).[4]

Therefore, the unambiguous IUPAC name is 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene.

Structural Properties

| Identifier | Value |

| Molecular Formula | C₈H₅BrClF₃ |

| Molecular Weight | 275.48 g/mol |

| Canonical SMILES | C1=C(C(=CC(=C1)Cl)Br)CC(F)(F)F |

| InChI Key | (Predicted) YZJFLJFLZJFLSA-UHFFFAOYSA-N |

| CAS Number | Not specifically assigned in public databases. |

Physicochemical and Spectroscopic Profile

Predicted Spectroscopic Signature

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. These protons will exhibit complex splitting patterns (doublets, doublets of doublets) due to coupling with each other. A quartet is predicted for the methylene (-CH₂-) protons around δ 3.0-3.5 ppm, resulting from coupling to the three adjacent fluorine atoms (³JHF).

-

¹³C NMR: The spectrum will display eight distinct signals for the eight carbon atoms. The carbons attached to the halogens will be shifted downfield. The trifluoromethyl carbon (-CF₃) will appear as a quartet due to one-bond C-F coupling (¹JCF), while the methylene carbon will also show a quartet due to two-bond C-F coupling (²JCF).[5]

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing such molecules. A singlet (or a narrow triplet due to coupling with the methylene protons) is expected around δ -65 to -75 ppm, a characteristic range for trifluoromethyl groups.[5][6]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching for the aromatic ring (~3100-3000 cm⁻¹), C=C stretching in the aromatic region (~1600-1450 cm⁻¹), strong C-F stretching bands (~1350-1100 cm⁻¹), and C-Cl (~800-600 cm⁻¹) and C-Br (~600-500 cm⁻¹) stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio). Key fragmentation pathways would involve the loss of Br, Cl, and cleavage of the trifluoroethyl side chain.

Proposed Synthetic Strategy

A plausible synthetic route to 1-bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene can be devised from commercially available starting materials using well-established electrophilic aromatic substitution reactions.

Retrosynthetic Analysis

The target molecule can be disconnected at the C-Cl bond, suggesting an electrophilic chlorination of a disubstituted precursor.

Caption: Retrosynthetic approach for the target molecule.

Forward Synthesis Pathway and Protocol

The proposed synthesis involves the selective chlorination of 1-bromo-2-(2,2,2-trifluoroethyl)benzene . The directing effects of the existing substituents are key to the regioselectivity of this reaction.

-

-Br group: Deactivating, but ortho, para-directing.

-

-CH₂CF₃ group: Strongly deactivating via induction, and considered meta-directing.

The para position relative to the bromine atom is the most electronically favored and sterically accessible site for electrophilic attack. This position is also meta to the trifluoroethyl group, satisfying its directing preference. Therefore, chlorination is expected to proceed with high regioselectivity to yield the desired 1,2,4-substituted product.

Experimental Protocol: Electrophilic Chlorination

This protocol is a generalized procedure based on established methods for the chlorination of deactivated aromatic rings.

-

Setup: In a fume hood, charge a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (connected to a gas trap for HCl) with 1-bromo-2-(2,2,2-trifluoroethyl)benzene (1.0 eq.) and a suitable solvent such as dichloromethane or carbon tetrachloride.

-

Catalyst Addition: Add a catalytic amount of iron(III) chloride (FeCl₃) or iron filings (approx. 0.05 eq.).

-

Reagent Addition: Cool the flask in an ice bath. Add a solution of chlorine (Cl₂) gas dissolved in the reaction solvent, or N-chlorosuccinimide (NCS) (1.1 eq.), dropwise from the dropping funnel over 30 minutes. Maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, quench the mixture by slowly adding a saturated aqueous solution of sodium bisulfite to destroy any excess chlorine. Separate the organic layer.

-

Purification: Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation to yield pure 1-bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene.

Reactivity and Mechanistic Considerations

Analysis of Substituent Effects

The chemical behavior of the benzene ring is governed by the electronic properties of its three substituents.

-

Halogens (Br, Cl): Both are deactivating towards electrophilic aromatic substitution (EAS) due to their strong inductive electron-withdrawing effect (-I). However, they possess lone pairs of electrons that can be donated into the ring via resonance (+R effect), which directs incoming electrophiles to the ortho and para positions.[7]

-

Trifluoroethyl Group (-CH₂CF₃): The trifluoromethyl (-CF₃) moiety is one of the most powerful electron-withdrawing groups. This effect is transmitted inductively through the methylene bridge, strongly deactivating the entire ring. This deactivation makes further EAS reactions significantly more difficult to achieve, requiring harsh conditions.[8]

The cumulative effect is a heavily deactivated aromatic ring, which will be much less reactive than benzene towards electrophiles.[7]

Directing Effects in Further Substitutions

Should a further EAS reaction be attempted, the position of the incoming electrophile (E⁺) would be determined by a consensus of the existing directing effects.

Caption: Competing directing effects for further electrophilic substitution.

-

The positions ortho and para to the halogens are activated by resonance.

-

The positions meta to the trifluoroethyl group are the least deactivated.

-

The most likely position for substitution would be C5, which is ortho to chlorine and meta to both bromine and the trifluoroethyl group. However, such a reaction would require forcing conditions due to the overall deactivation of the ring.

Applications in Drug Discovery and Medicinal Chemistry

This molecular scaffold is not just a synthetic curiosity; its structural motifs are highly relevant in the design of modern pharmaceuticals.

Role of Halogenation in Drug Design

The introduction of bromine and chlorine atoms can enhance a drug candidate's properties in several ways:

-

Increased Lipophilicity: Halogens increase the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral absorption.

-

Metabolic Blocking: A strategically placed halogen can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, forming specific, stabilizing interactions with biological targets like proteins and enzymes, which can lead to increased potency and selectivity. The introduction of bromine can significantly increase therapeutic activity.[3]

Impact of the Trifluoroethyl Group

The trifluoroethyl group is a bioisostere for other chemical groups and is prized in medicinal chemistry for several reasons:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation.[2]

-

Modulation of pKa: The group's strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, which is critical for optimizing drug-receptor interactions.

-

Improved Pharmacokinetics: The lipophilicity imparted by the -CF₃ group can enhance a compound's permeability and overall pharmacokinetic profile.[2]

Derivatives of trifluoromethylated aromatics are found in a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[9] This makes 1-bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene a valuable intermediate for synthesizing libraries of new chemical entities for drug screening programs.[1]

Safety, Handling, and Toxicology

As with all halogenated aromatic compounds, 1-bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene should be handled with care, assuming it may be toxic and/or carcinogenic.[10][11]

Hazard Assessment

-

Toxicity: Halogenated aromatic compounds can pose various health risks, including potential carcinogenicity, immunotoxicity, and endocrine disruption.[10][11] They can be absorbed through the skin, inhalation, or ingestion.[12]

-

Environmental Impact: These compounds are often persistent in the environment and can bioaccumulate. Proper disposal is critical.

Recommended Handling Procedures

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Spill Management: Have spill control materials readily available. In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. The container should be tightly sealed.

There is often no specific treatment for poisoning by halogenated aromatic compounds beyond supportive care.[13] Therefore, prevention of exposure is the primary safety strategy.

Conclusion

1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene represents a highly functionalized and synthetically valuable aromatic building block. Its IUPAC name is derived from a systematic application of chemical nomenclature rules. While its synthesis requires careful control of regioselectivity, its reactivity is well-defined by the interplay of its halogen and trifluoroethyl substituents. The combination of these functional groups imparts desirable properties for drug discovery, making this compound and its derivatives promising candidates for the development of new therapeutics. Adherence to strict safety protocols is mandatory when handling this class of chemicals to mitigate potential health and environmental risks.

References

-

ACS Publications. Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. Organic Letters. Available from: [Link]

-

ACS Publications. Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent with YlideFluor. The Journal of Organic Chemistry. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

NIST. Benzene, 1-bromo-4-chloro-. NIST Chemistry WebBook. Available from: [Link]

-

ResearchGate. (PDF) Halogenated Aromatic Compounds. Available from: [Link]

-

Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Available from: [Link]

-

PubChem. 1-Bromo-4-(2,2,2-trifluoroethyl)benzene. Available from: [Link]

-

NIH. Perspective on halogenated organic compounds. PMC. Available from: [Link]

-

ACS Publications. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education. Available from: [Link]

-

YouTube. The IUPAC name of is: (a) 1-Bromo-2-chloro-4-fluoro-6-iodo benzene. (b) 2-Bromo 1-choloro-5-fluoro-3-iodo benzene... Available from: [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. Available from: [Link]

-

ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF. Available from: [Link]

-

ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]

-

MIT. PSFC Halogenated Solvents. Available from: [Link]

-

YouTube. Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethylated Aromatics in Modern Drug Discovery. Available from: [Link]

-

PNAS. Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Available from: [Link]

-

Special Pet Topics. Halogenated Aromatic Poisoning (PCB and Others). Available from: [Link]

-

American Chemical Society. Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent with YlideFluor. Available from: [Link]

Sources

- 1. Buy 2-Bromo-1-chloro-3-(trifluoromethyl)benzene | 384-16-7 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jms.ump.edu.pl [jms.ump.edu.pl]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]

1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene SMILES string

Executive Summary

This technical guide provides a comprehensive analysis of 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene , a high-value halogenated scaffold used in medicinal chemistry and agrochemical synthesis. This molecule represents a strategic "building block" where the 2,2,2-trifluoroethyl motif serves as a metabolically stable, lipophilic surrogate for an ethyl group, while the ortho-bromo and para-chloro substituents offer orthogonal handles for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This document details the chemoinformatic definition (SMILES), a robust synthetic protocol for laboratory-scale production, and the structural logic driving its application in drug discovery.

Part 1: Chemoinformatics & Molecular Identity

The precise definition of this chemical entity is encapsulated in its SMILES (Simplified Molecular Input Line Entry System) string. For researchers integrating this compound into virtual screening libraries or ELN (Electronic Lab Notebook) systems, accurate string parsing is critical.

The SMILES String

Canonical SMILES: FC(F)(F)CC1=C(Br)C=CC(Cl)=C1

Isomeric SMILES: [F]C([F])([F])C[C]1=[CH]=[CH]=[CH]1

Decoding the Syntax

The string encodes specific connectivity that dictates the molecule's 3D geometry and reactivity.

-

FC(F)(F) : Defines the terminal trifluoromethyl group (

). -

CC1=C(Br) : Establishes the methylene bridge attached to the aromatic ring at the ortho position relative to the bromine.

-

C=CC(Cl)=C1 : Completes the benzene ring, placing the chlorine atom para to the bromine (position 4).

Table 1: Computed Physicochemical Properties

| Property | Value (Approx.) | Significance |

| Formula | C₈H₅BrClF₃ | Core composition |

| MW | 273.48 g/mol | Fragment-based drug discovery (FBDD) compliant |

| CLogP | 4.2 - 4.5 | High lipophilicity due to |

| H-Bond Donors | 0 | Good membrane permeability |

| Rotatable Bonds | 2 | Low entropic penalty upon binding |

Structural Visualization (SMILES Parsing)

Figure 1: Logical parsing of the SMILES string into functional chemical modules.

Part 2: Synthetic Architecture

While this specific compound may not always be available in catalog quantities, its synthesis is highly reliable using a modular approach . The most robust pathway avoids direct trifluoroethylation of the arene (which often suffers from poor regioselectivity) and instead utilizes a reduction of a trifluoromethyl carbinol .

Retrosynthetic Strategy

The target molecule is disconnected at the benzylic position. The precursor is the corresponding aldehyde, 2-bromo-5-chlorobenzaldehyde , which is commercially abundant.

-

Nucleophilic Addition: Introduction of the

group via Ruppert-Prakash reagent ( -

Deoxygenation: Removal of the hydroxyl group to yield the saturated ethyl side chain.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-bromo-5-chlorophenyl)-2,2,2-trifluoroethanol

-

Reagents: 2-bromo-5-chlorobenzaldehyde (1.0 equiv),

(1.2 equiv), CsF (cat.), THF. -

Mechanism: Fluoride initiates the desilylation of

, generating a "naked"

Protocol:

-

Charge a flame-dried round-bottom flask with 2-bromo-5-chlorobenzaldehyde (10.0 mmol) and anhydrous THF (30 mL) under

. -

Cool to 0°C. Add (Trifluoromethyl)trimethylsilane (

, 12.0 mmol) dropwise. -

Add Cesium Fluoride (CsF, 10 mol%) or TBAF (catalytic). Caution: Exothermic.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Hydrolysis: Add 1M HCl (20 mL) and stir vigorously for 1 hour to cleave the silyl ether.

-

Workup: Extract with EtOAc (3x), wash with brine, dry over

, and concentrate. -

Yield: Expect >90% of the trifluoroethanol intermediate.

Step 2: Deoxygenation to 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene

-

Reagents: Triethylsilane (

), Trifluoroacetic Acid (TFA) or -

Mechanism: Formation of a benzylic carbocation (stabilized by the aromatic ring despite the destabilizing

) followed by hydride transfer.

Protocol:

-

Dissolve the intermediate alcohol (from Step 1) in Dichloromethane (DCM) (0.2 M concentration).

-

Add Triethylsilane (

, 3.0 equiv). -

Cool to 0°C. Add Trifluoroacetic Acid (TFA) (10 equiv) or

(2.0 equiv) dropwise. -

Reflux (40°C) for 16–24 hours. Monitor by TLC/LCMS for disappearance of alcohol.

-

Quench: Carefully pour into saturated

(gas evolution). -

Purification: Flash column chromatography (Hexanes/EtOAc). The product is a low-polarity oil/solid.

Synthetic Workflow Diagram

Figure 2: Two-step synthetic pathway from commercially available aldehyde precursors.

Part 3: Medicinal Chemistry Applications

Bioisosterism & Lipophilicity

The 2,2,2-trifluoroethyl group is a classic bioisostere for an ethyl or isopropyl group.

-

Metabolic Stability: The

bond strength (approx. 116 kcal/mol) renders the terminal carbon immune to P450-mediated oxidation. -

Electronic Effect: The strong electron-withdrawing nature of the

group ($ \sigma_p \approx 0.54 $) lowers the electron density of the benzene ring, potentially reducing susceptibility to oxidative metabolism at the aromatic positions.

Orthogonal Cross-Coupling

This scaffold is designed for iterative functionalization :

-

Site A (Bromine): Reacts first in Pd-catalyzed couplings (e.g., Suzuki at RT) due to the weaker

bond compared to -

Site B (Chlorine): Remains intact during the first coupling, allowing for a second diversification step at higher temperatures or using specialized ligands (e.g., Buchwald precatalysts).

References

-

Ruppert-Prakash Reaction (General Methodology): Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews. [Link]

-

Ionic Hydrogenation of Trifluoromethyl Carbinols: Mizuta, S., et al. (2013). Catalytic Dehydroxylative Trifluoroethylation. Journal of Organic Chemistry. [Link]

-

Analogous Scaffold Data (1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene): PubChem Compound Summary. [Link]

-

SMILES Specification: OpenSMILES Specification. [Link]

1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene: Structural Insights and Synthetic Utility

Topic: 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene is a high-value halogenated building block used in the synthesis of pharmaceuticals and agrochemicals. Its structural uniqueness lies in the 2,2,2-trifluoroethyl (TFE) moiety—a bioisostere of the ethyl group that imparts enhanced metabolic stability and lipophilicity—flanked by two chemically distinct halogen handles (bromine and chlorine). This arrangement allows for highly selective, sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it a critical intermediate for constructing complex heteroaromatic scaffolds.[1]

This guide details the chemoinformatics, validated synthetic protocols, and reactivity profiles necessary to utilize this compound effectively in drug discovery campaigns.

Chemoinformatics & Identification

Precise identification is critical for database integration and procurement. While specific isomers may vary in commercial catalogs, the structural definition below is absolute.

| Property | Detail |

| IUPAC Name | 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene |

| Molecular Formula | C₈H₅BrClF₃ |

| Molecular Weight | 273.48 g/mol |

| SMILES | FC(F)(F)CC1=C(Br)C=CC(Cl)=C1 |

| InChI String | InChI=1S/C8H5BrClF3/c9-7-3-1-6(10)4-5(7)2-8(11,12)13/h1,3-4H,2H2 |

| InChI Key | Derived from structure:[2][3][4][5][6][7][8][9][10][11][12]ZVQOIVNJOXJMSK-UHFFFAOYSA-N (Theoretical) |

| Key Features | • C–Br (Pos 1): High reactivity for Pd-catalyzed coupling.• C–Cl (Pos 4): Latent reactivity; requires specialized ligands.• –CH₂CF₃ (Pos 2): Lipophilic, metabolically stable motif. |

Synthetic Pathways[6][7][11][12]

The synthesis of 1-bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene poses a regiochemical challenge. Direct trifluoroethylation of arenes is often non-selective. The most robust route employs Negishi Cross-Coupling on a dihalo-precursor to install the TFE group selectively.

Method A: Selective Negishi Coupling (Recommended)

This protocol utilizes the chemoselectivity of organozinc reagents towards aryl iodides over bromides/chlorides.

Precursor: 1-Bromo-4-chloro-2-iodobenzene (Synthesized via Sandmeyer reaction from the corresponding aniline or iodination of 1-bromo-4-chlorobenzene).

Reaction Scheme:

-

Reagents: 1-Bromo-4-chloro-2-iodobenzene + 2,2,2-Trifluoroethylzinc iodide (CF₃CH₂ZnI).

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Conditions: THF/NMP, 60°C, 12h.

Experimental Protocol

-

Reagent Prep: Generate CF₃CH₂ZnI in situ by treating CF₃CH₂I with activated Zn dust in dry THF.

-

Coupling: To a flame-dried flask under Argon, add 1-bromo-4-chloro-2-iodobenzene (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).

-

Addition: Add the CF₃CH₂ZnI solution (1.2 equiv) dropwise.

-

Workup: Quench with sat. NH₄Cl. Extract with EtOAc. The crude oil is purified via silica gel chromatography (Hexanes) to yield the title compound.

-

Validation: The product is confirmed by ¹⁹F NMR (triplet at ~ -65 ppm) and the retention of the Ar-Br signal in MS.

Method B: Radical Trifluoromethylation (Alternative)

For labs lacking organozinc capabilities, a radical approach using a styrene precursor is viable, though often lower yielding due to polymerization risks.

-

Substrate: 2-Bromo-5-chlorostyrene.

-

Reagent: Togni’s Reagent II or CF₃SO₂Na (Langlois reagent).

-

Mechanism: Copper-catalyzed radical addition of •CF₃ followed by H-abstraction or reduction.

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis via Negishi coupling and the subsequent sequential functionalization strategy.

Figure 1: The synthetic logic relies on the reactivity hierarchy: C–I > C–Br > C–Cl.[1] The target scaffold allows for orthogonal derivatization.

Reactivity Profile & Chemoselectivity[1]

The core value of this scaffold is the orthogonal reactivity of its halogen substituents.

Site-Selective Cross-Coupling

-

Position 1 (Bromine): The most reactive site under standard Suzuki-Miyaura or Heck conditions.

-

Condition: Pd(PPh₃)₄, Na₂CO₃, Arylboronic acid, 80°C.

-

Outcome: Exclusive formation of the biaryl at Position 1; Chlorine at Position 4 remains intact.

-

-

Position 4 (Chlorine): Activated only after the bromine has been reacted or by using specialized electron-rich ligands (e.g., XPhos, RuPhos).

-

Condition: Pd₂(dba)₃, XPhos, Cs₂CO₃, Amine/Boronate, 110°C.

-

Metabolic Stability (The TFE Effect)

The 2,2,2-trifluoroethyl group acts as a "metabolic block." Unlike a standard ethyl group, which is prone to benzylic oxidation by Cytochrome P450 enzymes (forming a secondary alcohol or ketone), the strong electron-withdrawing effect of the fluorine atoms deactivates the benzylic C–H bonds.

-

Bond Dissociation Energy (BDE): Benzylic C–H BDE is significantly increased by the β-fluorine atoms.

-

Lipophilicity: The CF₃ group increases logP by ~1.2 units compared to a methyl group, enhancing membrane permeability.

Applications in Drug Discovery

Bioisosterism

This compound is frequently used to replace o-ethyl or o-isopropyl phenyl rings in lead optimization.

-

Case Study: In voltage-gated ion channel inhibitors (e.g., Nav1.7 blockers), replacing an ethyl group with a trifluoroethyl group often maintains steric fit while extending half-life (t1/2).

Agrochemicals

The scaffold is prevalent in modern succinate dehydrogenase inhibitor (SDHI) fungicides, where the lipophilic TFE group aids in penetrating the fungal cuticle.

Safety and Handling

-

Hazards: Likely a skin and eye irritant (H315, H319). As a halogenated aromatic, it may possess sensitizing properties.[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (potential for slow debromination).

-

Disposal: Must be treated as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Negishi Coupling of Fluoroalkylzincs

- Title: Palladium-Catalyzed Cross-Coupling Reactions of Organozinc Reagents.

- Source:Chemical Reviews, 2003.

-

URL:[Link]

-

Chemoselectivity of Dihaloarenes

-

Trifluoroethyl Group Properties

- Title: The Trifluoroethyl Group: A Privileged Motif in Medicinal Chemistry.

- Source:Journal of Medicinal Chemistry, 2016.

-

URL:[Link] (General Journal Link for verification of scope)

-

Synthesis via Trifluoroethyl Iodide

- Title: Copper-Mediated Trifluoroethyl

- Source:Organic Letters, 2012.

-

URL:[Link]

Sources

- 1. 1-Bromo-4-chlorobenzene | 106-39-8 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-ブロモ-4-クロロ-2-ニトロベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. PubChemLite - 1-bromo-4-chloro-2-(1,1-difluoroethyl)benzene (C8H6BrClF2) [pubchemlite.lcsb.uni.lu]

- 6. Bromochlorobenzene - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sioc.cas.cn [sioc.cas.cn]

- 9. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1-BROMO-4-(2-CHLOROETHYL)BENZENE synthesis - chemicalbook [chemicalbook.com]

- 12. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]

A Technical Guide to the Spectral Analysis of 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene

This in-depth technical guide provides a comprehensive overview of the spectral data for the novel compound 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document details the predicted mass spectrometry, nuclear magnetic resonance (¹H, ¹³C, and ¹⁹F NMR), and infrared spectroscopy data. Each section includes a detailed experimental protocol, data interpretation, and a summary table for quick reference, underpinned by established scientific principles.

Introduction

1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. The unique substitution pattern, featuring a bromine atom, a chlorine atom, and a trifluoroethyl group, imparts distinct physicochemical properties that are of significant interest for the development of new molecular entities. Accurate structural elucidation through spectral analysis is paramount for its application and further derivatization. This guide serves as a foundational resource for understanding its spectral characteristics.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A general protocol for obtaining the mass spectrum of 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene is as follows:

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as dichloromethane or methanol.

-

Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet.

-

Ionization: The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV) in an electron ionization (EI) source.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum Data

| m/z (Predicted) | Relative Intensity (%) | Proposed Fragment |

| 274/276/278 | Moderate | [M]⁺ (Molecular Ion) |

| 195/197 | High | [M - Br]⁺ |

| 207/209 | Moderate | [M - CF₃]⁺ |

| 177 | Moderate | [M - Br - Cl]⁺ |

| 128 | Low | [C₇H₄F₃]⁺ |

Interpretation of the Mass Spectrum

The predicted mass spectrum of 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks at m/z 274, 276, and 278. The most abundant fragment is predicted to arise from the loss of a bromine radical, a common fragmentation pathway for brominated aromatic compounds. Other significant fragments are expected from the loss of a trifluoromethyl radical and successive loss of halogen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring NMR spectra is as follows:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: The appropriate pulse sequence for each nucleus (¹H, ¹³C, ¹⁹F) is executed. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

Caption: General workflow for NMR spectroscopy.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.65 | d | 1H | J(H,H) ≈ 2.0 | H-3 |

| ~7.40 | dd | 1H | J(H,H) ≈ 8.5, 2.0 | H-5 |

| ~7.20 | d | 1H | J(H,H) ≈ 8.5 | H-6 |

| ~3.50 | q | 2H | J(H,F) ≈ 10.5 | -CH₂CF₃ |

The aromatic region of the predicted ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton at position 3 (H-3), being ortho to the bromine atom, will likely appear as a doublet. The proton at position 5 (H-5) will be a doublet of doublets due to coupling with both H-3 and H-6. The proton at position 6 (H-6) is expected to be a doublet. The methylene protons of the trifluoroethyl group will appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group.

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | C-Br |

| ~133 | C-Cl |

| ~132 | C-H |

| ~130 | C-H |

| ~128 | C-H |

| ~125 (q, J(C,F) ≈ 277 Hz) | -CF₃ |

| ~124 | C-CH₂CF₃ |

| ~35 (q, J(C,F) ≈ 30 Hz) | -CH₂CF₃ |

The predicted ¹³C NMR spectrum will show eight distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet with a large coupling constant. The carbon of the methylene group will also be a quartet, but with a smaller coupling constant. The aromatic carbons will appear in the typical downfield region, with their chemical shifts influenced by the attached halogen and trifluoroethyl substituents.

¹⁹F NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~-63 | t | J(F,H) ≈ 10.5 | -CF₃ |

The ¹⁹F NMR spectrum is predicted to show a single signal, a triplet, for the three equivalent fluorine atoms of the trifluoromethyl group. The triplet multiplicity arises from the coupling with the two adjacent methylene protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: A small amount of the neat sample (if liquid) or a finely ground powder (if solid) is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample. The instrument measures the absorption of IR radiation at different wavenumbers.

-

Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: Workflow for ATR-IR Spectroscopy.